physicochemical properties of 7-Bromo-5-methoxy-2-phenyl-benzooxazole
physicochemical properties of 7-Bromo-5-methoxy-2-phenyl-benzooxazole
An In-Depth Technical Guide to the Physicochemical Properties of 7-Bromo-5-methoxy-2-phenyl-benzooxazole
Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel research compound, 7-Bromo-5-methoxy-2-phenyl-benzooxazole. Benzoxazole derivatives are a cornerstone in medicinal chemistry, demonstrating a vast array of biological activities including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3][4] A thorough understanding of a molecule's physicochemical characteristics is paramount for any drug discovery program, as these properties fundamentally govern its absorption, distribution, metabolism, and excretion (ADME). This document serves as a reference for researchers and drug development professionals, detailing both predicted properties and the authoritative experimental methodologies required for their validation. We will explore the compound's identity, its core physicochemical parameters, its anticipated spectroscopic fingerprint, and its potential as an orally bioavailable drug candidate through the lens of established principles like Lipinski's Rule of Five.[5][6][7]
Molecular Identity and Structural Elucidation
The foundational step in characterizing any new chemical entity (NCE) is to establish its definitive structure and molecular identity. 7-Bromo-5-methoxy-2-phenyl-benzooxazole is a heterocyclic compound featuring a fused benzene and oxazole ring system.
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IUPAC Name: 7-Bromo-5-methoxy-2-phenyl-1,3-benzoxazole
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Molecular Formula: C₁₅H₁₀BrNO₂
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Chemical Structure: (A 2D representation of the molecule's structure would be placed here)
The presence of bromine is noteworthy, as its characteristic isotopic signature (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a clear diagnostic tool in mass spectrometry. The methoxy group and the phenyl substituent are key features that will influence the molecule's solubility, lipophilicity, and metabolic stability.
Core Physicochemical Properties
The following table summarizes the calculated and computationally predicted physicochemical properties for 7-Bromo-5-methoxy-2-phenyl-benzooxazole. In the absence of published experimental data for this specific molecule, these values provide a robust baseline for initiating laboratory investigation.
| Property | Predicted/Calculated Value | Significance in Drug Development |
| Molecular Weight | 316.15 g/mol | Influences diffusion and permeability across biological membranes. A value <500 Da is favorable for oral bioavailability.[5][8] |
| logP (Octanol/Water Partition Coeff.) | 4.35 (Predicted) | Measures lipophilicity. Affects solubility, permeability, and plasma protein binding. A value <5 is desirable.[7][9] |
| Hydrogen Bond Donors | 0 | The number of N-H and O-H bonds. A value ≤5 is a key component of Lipinski's rules.[5][6] |
| Hydrogen Bond Acceptors | 3 (Predicted: 2 O atoms, 1 N atom) | The number of nitrogen and oxygen atoms. Affects solubility and receptor binding. A value ≤10 is favorable.[5][6] |
| Polar Surface Area (PSA) | 38.09 Ų (Predicted) | Sum of van der Waals surface areas of polar atoms. Influences membrane permeability and blood-brain barrier penetration. |
| Melting Point | Not available (Requires experimental determination) | A key indicator of purity and crystal lattice energy. A sharp melting range suggests high purity. |
| Aqueous Solubility | Not available (Requires experimental determination) | Critical for absorption and formulation. Low solubility can be a major hurdle in drug development.[10] |
| pKa (Basicity) | ~1.5 (Predicted for benzoxazole nitrogen) | The benzoxazole nitrogen is very weakly basic, meaning the compound will be largely neutral at physiological pH. |
Anticipated Spectroscopic & Analytical Profile
Spectroscopy provides an empirical "fingerprint" of a molecule.[11] While experimental data is not publicly available, a senior scientist can predict the expected spectral features to guide analysis.
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¹H NMR (Proton NMR): The spectrum should show distinct signals for the aromatic protons. Protons on the benzoxazole core will appear in the ~7.0-7.8 ppm range, with their splitting patterns revealing their connectivity. The methoxy group will present as a sharp singlet around 3.8-4.0 ppm. The protons on the 2-phenyl ring will also appear in the aromatic region, with their chemical shifts influenced by their position relative to the benzoxazole core.
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¹³C NMR (Carbon NMR): The spectrum will reveal 15 distinct carbon signals, assuming no coincidental overlap. The methoxy carbon will be a prominent signal around 55-60 ppm. The aromatic carbons will resonate in the 110-160 ppm range, with the carbon atoms directly attached to oxygen or nitrogen appearing further downfield.
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Infrared (IR) Spectroscopy: Key absorption bands are expected for C=N stretching (~1650 cm⁻¹), aromatic C=C stretching (~1600 and 1475 cm⁻¹), and C-O-C (ether and oxazole) stretching (~1250 and 1050 cm⁻¹).
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Mass Spectrometry (MS): The molecular ion peak (M⁺) will appear as a characteristic doublet with equal intensity peaks at m/z 315 and 317, corresponding to the ¹⁹Br and ⁸¹Br isotopes, respectively. This isotopic pattern is a definitive confirmation of the presence of one bromine atom.
Experimental Methodologies for Characterization
To move from prediction to empirical fact, rigorous and standardized experimental protocols are essential. The following methods represent the gold standard for characterizing the physicochemical properties of a novel solid compound.
Melting Point Determination (Capillary Method)
Causality: The melting point is a sensitive measure of a compound's purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.[12] This protocol uses a digital melting point apparatus for precise temperature control and observation.
Protocol:
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Sample Preparation: Ensure the compound is completely dry by placing it under a high vacuum for several hours.
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Loading: Finely crush a small amount of the solid. Tap the open end of a glass capillary tube into the powder to collect a small sample.[13]
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Packing: Invert the tube and tap it gently on a hard surface to pack the solid into the closed end to a height of 2-3 mm.[13]
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Measurement (Initial): Place the capillary in the heating block of a melting point apparatus (e.g., Mel-Temp). Heat rapidly to determine an approximate melting range.
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Measurement (Accurate): Using a fresh capillary, heat the block to a temperature approximately 15°C below the estimated melting point.[13]
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Ramp Rate: Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
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Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting range is T₁ - T₂. A pure compound should have a range of <2°C.[12]
Thermodynamic Solubility Assessment (Shake-Flask Method)
Causality: The shake-flask method is considered the most reliable technique for determining thermodynamic equilibrium solubility.[14] It ensures that the solvent is fully saturated with the solute, providing a true measure of its intrinsic solubility, which is critical for predicting oral absorption.
Protocol:
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Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a known volume (e.g., 2 mL) of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The presence of undissolved solid at the end of the experiment is essential.[15]
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Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient period to reach equilibrium, typically 24-48 hours.[10][16]
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Phase Separation: After equilibration, allow the vial to stand to let the excess solid settle. Carefully remove an aliquot of the supernatant without disturbing the solid.
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Clarification: To ensure no solid particulates are present, centrifuge the aliquot at high speed or filter it through a 0.45 µm syringe filter.[15]
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Quantification: Prepare a series of standard solutions of the compound at known concentrations. Analyze the filtered supernatant and the standards using a validated analytical method, such as HPLC-UV or LC-MS, to determine the concentration of the dissolved compound.
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Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at that temperature.
Diagram: Shake-Flask Solubility Workflow
Caption: Key physicochemical properties influencing oral drug-likeness per Lipinski's rules.
Conclusion
7-Bromo-5-methoxy-2-phenyl-benzooxazole is a novel benzoxazole derivative with a promising physicochemical profile for applications in drug discovery and chemical biology. All of its predicted and calculated properties fall within the guidelines for orally bioavailable drugs as defined by Lipinski's Rule of Five. Its molecular weight, lipophilicity, and hydrogen bonding capacity suggest a high potential for good membrane permeability.
While this in-silico and theoretical analysis is highly encouraging, it must be underscored that experimental validation is the definitive next step. The protocols detailed within this guide for determining melting point and aqueous solubility provide a clear roadmap for this essential characterization. Subsequent studies should focus on metabolic stability, plasma protein binding, and in-vitro permeability assays to build a complete ADME profile and fully evaluate the potential of this and similar compounds as viable drug candidates.
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